(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and two aromatic rings substituted with methoxy and chloro groups. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the amine.
Amidation: Finally, the amine is reacted with an appropriate acyl chloride or anhydride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond can yield the corresponding saturated amide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Intermediates: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group on the second aromatic ring.
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Substitution Pattern: The presence of both methoxy and chloro groups on the aromatic rings provides unique electronic and steric properties.
Conjugated System: The conjugated double bond system may impart specific reactivity and biological activity.
This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGQTGJYKJDBU-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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